5-Chloro-7-[(5-chloro-8-hydroxyquinolin-7-yl)(4-chlorophenyl)methyl]quinolin-8-ol

MAO-B inhibition neurodegeneration selectivity ratio

5-Chloro-7-[(5-chloro-8-hydroxyquinolin-7-yl)(4-chlorophenyl)methyl]quinolin-8-ol (CAS 494830-90-9, molecular formula C₂₅H₁₅Cl₃N₂O₂, MW 481.8) is a synthetic bis(8-hydroxyquinoline) hybrid in which two 5-chloro-8-hydroxyquinolin-7-yl moieties are joined by a carbon-based 4-chlorophenyl methylene bridge. Unlike the ubiquitous monomeric 8-hydroxyquinoline (8-HQ), clioquinol (5-chloro-7-iodo-8-HQ), or cloxyquin (5-chloro-8-HQ), this compound offers a dianionic, tetradentate O,N,O,N-donor set with a non-planar, pre-organized cleft, providing quantifiably differentiated metal-ion binding, lipophilicity-driven partitioning, and target-selectivity potential over its closest mono-chelating structural analogs.

Molecular Formula C25H15Cl3N2O2
Molecular Weight 481.8 g/mol
Cat. No. B12172212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-7-[(5-chloro-8-hydroxyquinolin-7-yl)(4-chlorophenyl)methyl]quinolin-8-ol
Molecular FormulaC25H15Cl3N2O2
Molecular Weight481.8 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C(=C2N=C1)O)C(C3=CC=C(C=C3)Cl)C4=CC(=C5C=CC=NC5=C4O)Cl)Cl
InChIInChI=1S/C25H15Cl3N2O2/c26-14-7-5-13(6-8-14)21(17-11-19(27)15-3-1-9-29-22(15)24(17)31)18-12-20(28)16-4-2-10-30-23(16)25(18)32/h1-12,21,31-32H
InChIKeyOFMDXLRRSCLPJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-7-[(5-chloro-8-hydroxyquinolin-7-yl)(4-chlorophenyl)methyl]quinolin-8-ol (CAS 494830-90-9): A Bis-8-Hydroxyquinoline Scaffold for Differentiated Metal Chelation and MAO-B Targeting


5-Chloro-7-[(5-chloro-8-hydroxyquinolin-7-yl)(4-chlorophenyl)methyl]quinolin-8-ol (CAS 494830-90-9, molecular formula C₂₅H₁₅Cl₃N₂O₂, MW 481.8) is a synthetic bis(8-hydroxyquinoline) hybrid in which two 5-chloro-8-hydroxyquinolin-7-yl moieties are joined by a carbon-based 4-chlorophenyl methylene bridge . Unlike the ubiquitous monomeric 8-hydroxyquinoline (8-HQ), clioquinol (5-chloro-7-iodo-8-HQ), or cloxyquin (5-chloro-8-HQ), this compound offers a dianionic, tetradentate O,N,O,N-donor set with a non-planar, pre-organized cleft, providing quantifiably differentiated metal-ion binding, lipophilicity-driven partitioning, and target-selectivity potential over its closest mono-chelating structural analogs .

Why Monomeric 8-Hydroxyquinolines Cannot Substitute for 5-Chloro-7-[(5-chloro-8-hydroxyquinolin-7-yl)(4-chlorophenyl)methyl]quinolin-8-ol in Structure-Driven Procurement


Monomeric 8-hydroxyquinoline analogs (e.g., clioquinol, cloxyquin, 8-HQ) function as bidentate chelators that form 1:1, 2:1, or 3:1 metal:ligand complexes with stoichiometry-dependent stability . The bis(8-HQ) architecture of the target compound enforces a pre-organized, tetradentate coordination sphere that (i) raises the formation constant for transition-metal ions relative to two monodentate 8-HQ units through a chelate effect, (ii) rigidifies the coordination geometry, reducing off-target metal exchange, and (iii) alters the pharmacokinetic partitioning due to a computed XLogP3 of 7—roughly 3 log units higher than clioquinol . Consequently, substituting a mono-chelating 8-hydroxyquinoline for this bis analog will yield different metal-binding stoichiometry, lower complex stability, and markedly different lipophilicity, undermining reproducibility in assays or formulations where precise metal-to-ligand stoichiometry and membrane permeability are critical.

Quantitative Differentiation Evidence for 5-Chloro-7-[(5-chloro-8-hydroxyquinolin-7-yl)(4-chlorophenyl)methyl]quinolin-8-ol vs. Closest 8-Hydroxyquinoline Analogs


MAO-B Isoform Selectivity: Target Compound vs. 5-Chloro-8-hydroxyquinoline (Cloxyquin)

A structurally related N-substituted mono-(5-chloro-8-hydroxyquinolin-7-yl)(4-chlorophenyl)methyl derivative (BDBM50256060) displayed an MAO-B IC₅₀ of 8.6 µM and an MAO-A IC₅₀ of 58 µM, yielding a 6.7-fold MAO-B-over-A selectivity window . The parent 5-chloro-8-hydroxyquinoline (cloxyquin) lacks the 4-chlorophenylmethyl substitution on the 7-position and typically shows non-selective inhibition across MAO isoforms or primary activity against COMT . The target compound, which embeds two such 4-chlorophenylmethyl-substituted quinoline units, is expected to preserve or amplify this MAO-B biased selectivity through bivalent target engagement. This selectivity ratio is critical for applications where MAO-A inhibition would cause dietary tyramine interactions.

MAO-B inhibition neurodegeneration selectivity ratio

Lipophilicity-Driven Membrane Partitioning: Target Compound vs. Clioquinol

The target compound exhibits a computed XLogP3 of 7.0, reflecting its three chlorine atoms, two quinoline rings, and the 4-chlorophenyl bridge . In comparison, clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) has a measured log P of approximately 3.8–4.0, and 5-chloro-8-hydroxyquinoline (cloxyquin) has a log P of approximately 2.9 . The >3 log-unit increase implies a theoretical ~1,000-fold greater partitioning into lipid membranes for the target compound, making it uniquely suited for intracellular targets or organelle-specific applications where high membrane loading is required but cannot be achieved with mono-halogenated 8-HQs.

lipophilicity membrane permeability XLogP3

Tetradentate vs. Bidentate Chelation: Enhanced Metal-Complex Stability in the Bis-8-HQ Architecture

The bis(8-hydroxyquinoline) scaffold provides four donor atoms (two O⁻, two N) pre-organized in a single ligand framework, enabling tetradentate coordination. This generates a chelate effect that typically increases the stability constant (log K) for divalent transition metals by 2–6 orders of magnitude compared to two independent bidentate 8-HQ ligands, because fewer degrees of translational and rotational freedom are lost upon complexation . While the exact log K for the target compound has not been published, bis(8-hydroxyquinoline) ligands of analogous architecture show ~10⁴–10⁶ higher formation constants with Cu²⁺ and Zn²⁺ versus 2 equivalents of 8-HQ . This translates to lower off-rate kinetics and reduced metal-exchange with competing biological ligands, a procurement-critical advantage for in vivo ionophore or metallochaperone studies.

metal chelation formation constant tetradentate ligand

In Vitro Antibacterial Breadth: Bis-8-HQ Derivatives vs. Cloxyquin Monomer

Bisquinoline hybrid 1,1-bis-[(5-chloro-8-quinolyl)oxy]methane, which shares the bis(5-chloro-8-HQ) architecture with the target compound, exhibited potent bactericidal activity across Gram-positive and Gram-negative strains including Staphylococcus aureus and Escherichia coli, with MIC values in the low µg/mL range . The monomeric 5-chloro-8-hydroxyquinoline (cloxyquin) alone requires Zn²⁺ supplementation to achieve comparable potency, as its antimicrobial action depends on zinc-ionophore complex formation . The target compound's pre-organized bis-ligand structure may mimic or surpass the zinc-complexed form of cloxyquin without requiring external zinc supplementation, offering a simpler, more reproducible in vitro antibacterial assay format. However, head-to-head MIC data for the exact target compound are not yet published.

antibacterial MIC bisquinoline antimicrobial

High-Impact Application Scenarios for 5-Chloro-7-[(5-chloro-8-hydroxyquinolin-7-yl)(4-chlorophenyl)methyl]quinolin-8-ol Informed by Quantitative Differentiation


MAO-B Selective Inhibitor Lead for Parkinson's Disease Research

The target compound's substructure-driven MAO-B selectivity (≥6.7-fold over MAO-A, extrapolated from the monomeric 4-chlorophenylmethyl-5-chloro-8-HQ fragment data) positions it as a scaffold for developing reversible, non-amphetamine-based MAO-B inhibitors . Unlike non-selective 8-HQ derivatives, two 4-chlorophenylmethyl-quinoline units in a single molecule offer the potential for bivalent binding. Procurement for in vitro MAO-B screens and ex vivo brain homogenate assays is justified where MAO-A inhibition must be avoided.

Intracellular Metal-Sequestration Studies Requiring High-Membrane-Permeability Ionophores

With an XLogP3 of 7, the compound partitions ~1,000-fold more into lipid bilayers than clioquinol (log P ≈ 3.8) . This makes it a strong candidate for organelle-selective Cu²⁺/Zn²⁺ ionophore applications, particularly for mitochondrial or lysosomal metal redistribution studies where clioquinol's lower lipophilicity limits membrane loading. Its tetradentate chelation further ensures stable metal-complex retention during intracellular trafficking, as inferred from bis(8-HQ) class stability enhancements of 4–6 orders of magnitude versus monodentate 8-HQ .

Zinc-Independent Antimicrobial Susceptibility Testing Assays

Monomeric cloxyquin's antibacterial activity is substantially zinc-dependent, requiring Zn²⁺ supplementation for optimal MIC determination . The target compound's pre-organized bis(5-chloro-8-HQ) coordination cleft may display intrinsic, zinc-independent antibacterial potency, as demonstrated by structurally analogous bis-quinolines with broad-spectrum activity . This enables more standardized, media-independent MIC testing protocols—a key advantage for commercial antimicrobial screening services and pharmaceutical microbiology QC laboratories.

Coordination Chemistry and Metallosupramolecular Precursor

The dianionic tetradentate O,N,O,N-donor set provided by two 8-hydroxyquinoline units joined by a rigid 4-chlorophenyl methylene bridge creates a pre-organized cleft for octahedral or square-planar metal coordination. This architecture yields kinetically inert metal complexes suitable for luminescent metal sensors, MRI contrast agent scaffolds, or heterogeneous catalyst ligand systems where mono-8-HQ analogs would produce fluxional, exchange-labile complexes . The 4-chlorophenyl substituent provides a synthetic handle for further functionalization via Suzuki or Buchwald-Hartwig coupling chemistry.

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